(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4E)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-PHENYL-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that includes a benzodioxole moiety, a phenyl group, and a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-PHENYL-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of appropriate aldehydes and ketones under controlled conditions. One common method involves the reaction of 1-phenyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one with 2H-1,3-benzodioxole-5-carbaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-PHENYL-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(4E)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-PHENYL-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (4E)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-PHENYL-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
Allylamine: An organic compound with a similar amine functional group but a simpler structure.
1-Boc-pyrazole-4-boronic acid pinacol ester: A compound with a pyrazole core similar to the pyrazolone core of the target compound.
Carbonyl Compounds: Compounds containing the carbonyl group (C=O), which undergo similar reactions such as oxidation and reduction.
Uniqueness
(4E)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-PHENYL-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its combination of a benzodioxole moiety, a phenyl group, and a pyrazolone core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C20H18N2O3 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-2-phenyl-5-propylpyrazol-3-one |
InChI |
InChI=1S/C20H18N2O3/c1-2-6-17-16(11-14-9-10-18-19(12-14)25-13-24-18)20(23)22(21-17)15-7-4-3-5-8-15/h3-5,7-12H,2,6,13H2,1H3/b16-11+ |
InChI Key |
OWRGMZXXZJDRIQ-LFIBNONCSA-N |
Isomeric SMILES |
CCCC\1=NN(C(=O)/C1=C/C2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 |
Canonical SMILES |
CCCC1=NN(C(=O)C1=CC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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